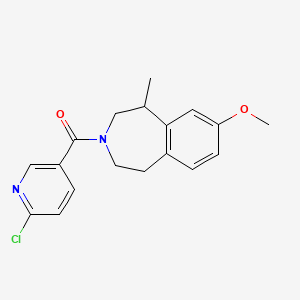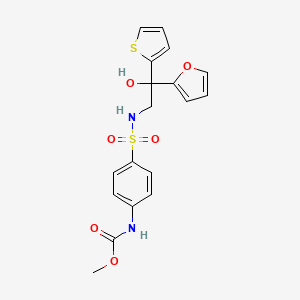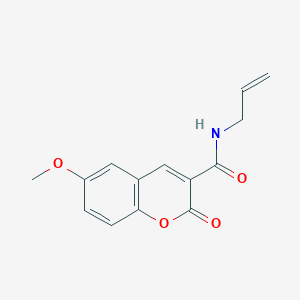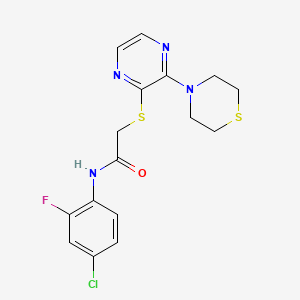![molecular formula C20H14FN7O2S B2673002 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203022-76-7](/img/structure/B2673002.png)
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolo-pyridazine group, and a thiadiazole-carboxamide group .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This indicates that the compound has a molecular weight of 273.27 and consists of 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 273.27 . The 1H NMR spectrum of a similar compound shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Research has demonstrated the utility of microwave-assisted synthesis in creating hybrid molecules, including those with 1,3,4-thiadiazole cores, which are screened for antimicrobial, antilipase, and antiurease activities. This approach has yielded compounds with moderate antimicrobial effects against several microorganisms, highlighting the potential of these synthesized molecules in medical applications (Başoğlu et al., 2013).
Synthesis and Biological Activity of Derivatives
Another study focused on the synthesis of heterocyclic compounds containing the triazolo[3,4-b][1,3,4]thiadiazole moiety. These compounds were evaluated for their antibacterial and antifungal activities, showcasing a broad spectrum of action against both gram-positive and gram-negative bacteria as well as various fungi, indicating their potential as antimicrobial agents (Patel & Patel, 2015).
Insecticidal Assessment Against Cotton Leafworm
Research into the insecticidal properties of novel heterocycles, including thiadiazole derivatives, against the cotton leafworm has shown promising results. These studies contribute to the development of new, effective agricultural pesticides to protect crops from pest damage (Fadda et al., 2017).
Anticancer Activity of Fluorinated Triazolo[3,4-b][1,3,4]thiadiazoles
The synthesis and screening of fluorinated triazolo[3,4-b][1,3,4]thiadiazoles have identified compounds with moderate to good antiproliferative potency against various cancer cell lines. This research opens avenues for the development of new anticancer drugs, particularly those incorporating fluorine to enhance their efficacy (Chowrasia et al., 2017).
Synthesis and Evaluation of Antimicrobial Agents
Studies have also explored the synthesis of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, evaluating their antimicrobial properties. These compounds have shown moderate to good inhibition against various bacterial and fungal strains, underscoring their potential use as antimicrobial agents (Gilani et al., 2011).
Propiedades
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN7O2S/c21-14-4-1-12(2-5-14)19-24-23-17-7-8-18(25-28(17)19)30-10-9-22-20(29)13-3-6-15-16(11-13)27-31-26-15/h1-8,11H,9-10H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKKFCFIYBPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=NSN=C5C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2672920.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)

![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)


